molecular formula C8H12ClN3S B2953464 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 2379993-68-5

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2953464
CAS No.: 2379993-68-5
M. Wt: 217.72
InChI Key: WXERMZRBRNFOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound that contains both a thiadiazole and a tetrahydropyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 1,2,3,6-tetrahydropyridine under specific conditions. One common method involves the use of hydrazonoyl halides, which react with thiocyanates or thiosemicarbazides to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and thioethers. These products can have different biological activities and applications depending on the functional groups introduced .

Scientific Research Applications

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes and proteins, inhibiting their activity. This compound can also interfere with DNA replication, leading to cell death in cancer cells . The exact pathways and molecular targets vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the presence of both the thiadiazole and tetrahydropyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)-5-methyl-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-7-9-10-8(12-7)11-5-3-2-4-6-11;/h2-3H,4-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXERMZRBRNFOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC=CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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